Diiodomethyl o-tolyl sulfone Diiodomethyl o-tolyl sulfone
Brand Name: Vulcanchem
CAS No.: 31350-47-7
VCID: VC20291389
InChI: InChI=1S/C8H8I2O2S/c1-6-4-2-3-5-7(6)13(11,12)8(9)10/h2-5,8H,1H3
SMILES:
Molecular Formula: C8H8I2O2S
Molecular Weight: 422.02 g/mol

Diiodomethyl o-tolyl sulfone

CAS No.: 31350-47-7

Cat. No.: VC20291389

Molecular Formula: C8H8I2O2S

Molecular Weight: 422.02 g/mol

* For research use only. Not for human or veterinary use.

Diiodomethyl o-tolyl sulfone - 31350-47-7

Specification

CAS No. 31350-47-7
Molecular Formula C8H8I2O2S
Molecular Weight 422.02 g/mol
IUPAC Name 1-(diiodomethylsulfonyl)-2-methylbenzene
Standard InChI InChI=1S/C8H8I2O2S/c1-6-4-2-3-5-7(6)13(11,12)8(9)10/h2-5,8H,1H3
Standard InChI Key FTUYPKMLUCGZSS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)C(I)I

Introduction

Chemical Identity and Structural Features

Molecular Composition

Diiodomethyl o-tolyl sulfone is systematically named 1-(diiodomethylsulfonyl)-2-methylbenzene. Its molecular structure consists of a benzene ring substituted with a methyl group at the ortho position (o \text{o}-tolyl) and a sulfonyl group bonded to a diiodomethyl (CHI2\text{CHI}_2) moiety . The compound’s molecular weight is 422.022 g/mol, and its density is 2.274 g/cm³ .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H8I2O2S\text{C}_8\text{H}_8\text{I}_2\text{O}_2\text{S}
Molecular Weight422.022 g/mol
Density2.274 g/cm³
Boiling Point420.1°C at 760 mmHg
Flash Point207.9°C

Structural Characterization

The compound’s SMILES notation is CC1=CC=CC=C1S(=O)(=O)C(I)I, reflecting the ortho-methyl benzene ring and the sulfone-diiodomethyl group . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure, with the sulfonyl group (SO2\text{SO}_2) and iodine atoms contributing to distinct spectroscopic signatures .

Synthesis and Reactivity

Synthetic Routes

Diiodomethyl o-tolyl sulfone is synthesized through sequential functionalization of o-tolyl precursors. A representative pathway involves:

  • Bromination: Reaction of o-tolyl alcohol with phosphorus tribromide yields o-tolyl bromide.

  • Sulfonation: Displacement of the bromide with sodium p-toluenesulfinate forms the sulfone intermediate .

  • Diiodomethylation: Introduction of iodine via halogen exchange or electrophilic substitution completes the synthesis .

This method parallels the synthesis of analogous sulfones, such as diiodomethyl p-tolyl sulfone, though steric effects from the ortho-methyl group may necessitate modified reaction conditions .

Chemical Reactivity

The sulfone group (SO2\text{SO}_2) and diiodomethyl moiety (CHI2\text{CHI}_2) confer distinct reactivity:

  • Nucleophilic Substitution: The iodine atoms are susceptible to displacement by nucleophiles, enabling derivatization.

  • Thermal Decomposition: At elevated temperatures, the compound may release iodine vapors, a consideration in industrial handling .

  • Cycloaddition Potential: Analogous o-quinodimethane derivatives undergo Diels-Alder reactions, suggesting potential utility in synthesizing polycyclic compounds .

Applications and Industrial Relevance

Antimicrobial Use

While diiodomethyl p-tolyl sulfone (DIMPTS) is registered as an antimicrobial pesticide , the ortho isomer’s applications are less documented. Structural similarities imply potential biocidal activity, though regulatory approvals specific to the o-tolyl variant remain unconfirmed .

Synthetic Intermediate

The compound’s reactivity positions it as a candidate for generating iodinated aromatic intermediates. For example, its use in synthesizing tetrahydronaphthalenes via cycloaddition has been proposed for pharmaceutical applications .

Toxicological and Environmental Profile

Acute Toxicity

Studies on DIMPTS (para isomer) reveal low acute oral toxicity in rats (LD50>5000mg/kg\text{LD}_{50} > 5000 \, \text{mg/kg}) . Dermal exposure shows minimal absorption (bioavailability ≈ 7%), with no significant irritation or sensitization . While direct data on the o-tolyl isomer is limited, similar iodine-mediated toxicity mechanisms are anticipated .

Table 2: Selected Toxicological Endpoints (DIMPTS)

EndpointValueSource
Oral LD50\text{LD}_{50} (Rat)>5000 mg/kg
Dermal LD50\text{LD}_{50} (Rat)>2000 mg/kg
Inhalation LC50\text{LC}_{50} (Rat)0.96 mg/L

Metabolic Fate

In rats, orally administered DIMPTS is rapidly absorbed and excreted in urine (92% within 24 hours), with a half-life of 1–4 hours . Iodine release during metabolism contributes to thyroid effects, necessitating caution in chronic exposure scenarios .

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) requires confirmatory inhalation toxicity data for DIMPTS due to route-to-route extrapolation uncertainties . For diiodomethyl o-tolyl sulfone, analogous regulatory frameworks likely apply, though isomer-specific data gaps persist.

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